molecular formula C12H14N2OS B2496718 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034208-11-0

5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2496718
CAS No.: 2034208-11-0
M. Wt: 234.32
InChI Key: LYELSYGAIKNUOX-UHFFFAOYSA-N
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Description

5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method is efficient and can be adapted for large-scale production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki cross-coupling reactions to form novel pyridine derivatives .

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and other organometallic reagents . The reactions typically occur under mild conditions, making them suitable for a wide range of applications.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, it can inhibit the electron transport chain in certain biological systems, affecting ATP production and cellular metabolism . This makes it a valuable tool for studying energy conversion processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as those containing aza nitrogen atoms and nitro substituents . These compounds share similar structural features and chemical properties.

Uniqueness

What sets 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane apart is its specific functional groups and the unique combination of a pyridine ring with a bicyclic scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYELSYGAIKNUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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